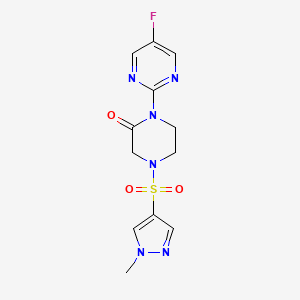

5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one" is a complex molecule that appears to be related to the family of compounds studied in the provided papers. Although the exact compound is not directly studied in these papers, they provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the condensation of various aromatic aldehydes with active methylene compounds. For instance, the synthesis of the second monoclinic polymorph of 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one was achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly using a dimethoxyphenyl derivative and an appropriate pyrrolone precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single-crystal analysis and quantum chemical calculations. For example, the 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone was found to crystallize in the hydrazone form, and its geometrical parameters were in good agreement with theoretical calculations . This indicates that the compound may also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions of related compounds involve tautomerism, as evidenced by the existence of the prepared dyes in the hydrazone tautomeric form in both the solid state and dimethyl sulfoxide solution . This suggests that the compound may also exhibit tautomerism, which could affect its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. The vibrational wavenumbers, nuclear magnetic resonance, and natural bond orbital analysis have been used to confirm the stability of the molecules and their tautomeric forms . Additionally, the presence of intramolecular and intermolecular hydrogen bonds has been observed, which can influence the compound's solubility, melting point, and other physical properties . These techniques could be applied to the compound to determine its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo[3,2-d]pyrimidines :

- A study by Majumdar, Das, and Jana (1998) demonstrated the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from related compounds. These derivatives were synthesized with high yields and have potential applications in medicinal chemistry and drug development (Majumdar, Das, & Jana, 1998).

Fluorescent Probes for Carbon Dioxide Monitoring :

- Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide. These probes show promise for biological and medical applications, particularly in real-time monitoring of carbon dioxide levels (Wang et al., 2015).

Development of Anticancer Compounds :

- Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activities against various cancer cell lines. This research highlights the potential of derivatives of this compound in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Synthesis of Heterocyclic Compounds :

- Research by Vydzhak and Panchishyn (2010) explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These compounds have potential applications in organic synthesis and drug discovery (Vydzhak & Panchishyn, 2010).

Development of Anti-Inflammatory and Analgesic Agents :

- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone with promising anti-inflammatory and analgesic properties. Such compounds could have significant applications in the treatment of inflammatory disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Spectroscopic Characterization and Biological Evaluation :

- Pillai et al. (2019) reported the synthesis, spectroscopic characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities, indicating potential applications in treating diabetes and oxidative stress-related conditions (Pillai et al., 2019).

Eigenschaften

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-25(2)12-13-26-21(16-8-11-18(31-4)19(14-16)32-5)20(23(28)24(26)29)22(27)15-6-9-17(30-3)10-7-15/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGMGKIWVNMPGV-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)